molecular formula C34H42ClN3O6 B054295 [(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride CAS No. 118237-69-7

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride

Cat. No. B054295
M. Wt: 624.2 g/mol
InChI Key: ZYXJKNAIYITNLL-OCPPCWRMSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amino group could be introduced through a reaction with ammonia or an amine . The carbonyl group could be introduced through a reaction with a carboxylic acid or an acyl chloride . The benzoate group could be introduced through a reaction with benzoic acid or a benzoate ester .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of chiral centers (carbon atoms bonded to four different groups) could result in different stereoisomers of the compound .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions, depending on the conditions. The amino group could act as a base or a nucleophile, the carbonyl group could undergo addition or substitution reactions, and the benzoate group could participate in esterification or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Safety And Hazards

The safety and hazards of the compound would depend on its physical and chemical properties. For example, if the compound is highly reactive, it could pose a risk of fire or explosion. If the compound is toxic, it could pose a risk to health .

Future Directions

The future directions for research on the compound could include studying its potential uses, improving its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N3O6.ClH/c1-23-18-24(2)31(25(3)19-23)33(40)42-22-30(38)28(16-10-11-17-35)36-32(39)29(20-26-12-6-4-7-13-26)37-34(41)43-21-27-14-8-5-9-15-27;/h4-9,12-15,18-19,28-29H,10-11,16-17,20-22,35H2,1-3H3,(H,36,39)(H,37,41);1H/t28-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXJKNAIYITNLL-OCPPCWRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride

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